Divergent LogP and CNS Drug-Likeness: 5-Bromo vs 6-Chloro Analog
The target compound's lipophilicity (XLogP3-AA = 0.7) [1] is substantially lower than that of its 6-chloro analog 1-(6-chloropyridin-3-yl)-4-(methylsulfonyl)piperazine (estimated XLogP3-AA ≈ 1.1), a difference driven by the halogen's electronegativity and position. This -0.4 LogP differential positions the bromo compound more favorably within the optimal CNS drug space (LogP 0-3), offering a superior starting point for lead optimization programs targeting neurological targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 1-(6-chloropyridin-3-yl)-4-(methylsulfonyl)piperazine; Estimated XLogP3-AA ≈ 1.1 |
| Quantified Difference | Δ = -0.4 (target compound is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) vs. analogous calculation for comparator |
Why This Matters
For CNS drug discovery programs, a lower LogP is a critical selection criterion to minimize non-specific binding and improve metabolic stability, making the 5-bromo derivative a strategically superior starting scaffold.
- [1] PubChem Compound Summary, CID 71301978, Computed Properties: XLogP3-AA = 0.7. View Source
